Suvecaltamide

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Properties

IUPAC Name |

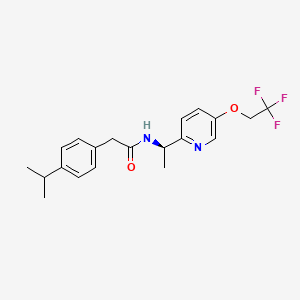

2-(4-propan-2-ylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O2/c1-13(2)16-6-4-15(5-7-16)10-19(26)25-14(3)18-9-8-17(11-24-18)27-12-20(21,22)23/h4-9,11,13-14H,10,12H2,1-3H3,(H,25,26)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIKXZMPPBEWAD-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)NC(C)C2=NC=C(C=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953778-58-0 | |

| Record name | Suvecaltamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953778580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUVECALTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIA4WMP8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: JZP385 (Suvecaltamide) T-Type Calcium Channel Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

JZP385 (suvecaltamide), formerly known as CX-8998, is an investigational small molecule that acts as a potent and selective modulator of T-type calcium channels (T-channels). These low-voltage activated calcium channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are critical in regulating neuronal excitability and oscillatory behavior in the brain. Dysregulation of T-channel activity has been implicated in the pathophysiology of various neurological disorders, including essential tremor and Parkinson's disease. JZP385's therapeutic potential is believed to stem from its state-dependent modulation of these channels, preferentially targeting channels in the inactivated state, which is more prevalent during the pathological neuronal firing patterns associated with these conditions. This document provides a comprehensive overview of the T-type calcium channel selectivity profile of JZP385, including quantitative data, experimental methodologies, and relevant signaling pathways.

Core Concepts: T-Type Calcium Channels and State-Dependent Modulation

T-type calcium channels are characterized by their ability to be activated by small depolarizations from a hyperpolarized state, contributing to the generation of low-threshold calcium spikes and burst firing of neurons. This activity is particularly relevant in the thalamocortical circuitry, which plays a central role in rhythmic activities.

The activity of JZP385 is described as "state-dependent," meaning it has a higher affinity for certain conformational states of the T-channel. Preclinical data indicates that JZP385 is 7- to 19-fold more selective for the inactivated state of CaV3 channels compared to the resting state.[1] This property is significant as it suggests that JZP385 may preferentially act on neurons exhibiting pathological hyperexcitability, while having a lesser effect on normal neuronal signaling.[2]

Quantitative Selectivity Profile of JZP385

JZP385 has demonstrated potent, low nanomolar inhibition of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3).[1] While specific IC50 values from publicly available literature are limited, the compound's high selectivity for T-type calcium channels over other ion channels has been established.

| Target | Potency | Selectivity | Reference |

| CaV3.1 (T-type) | Low Nanomolar | >100-fold vs. other ion channels | Papapetropoulos et al. (2021) |

| CaV3.2 (T-type) | Low Nanomolar | >100-fold vs. other ion channels | Papapetropoulos et al. (2021) |

| CaV3.3 (T-type) | Low Nanomolar | >100-fold vs. other ion channels | Papapetropoulos et al. (2021) |

Note: The table will be updated with specific IC50 values as they become publicly available.

Experimental Protocols

The in vitro pharmacological characterization of JZP385's selectivity for T-type calcium channels was primarily conducted using automated patch-clamp electrophysiology.[1]

Objective: To determine the potency and state-dependency of JZP385 on human CaV3.1, CaV3.2, and CaV3.3 channels.

Cell Line: HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3.

Methodology:

-

Automated Patch-Clamp System: A QPatch 48X automated patch clamp system (Sophion Bioscience A/S) was utilized for high-throughput electrophysiological recordings.[1]

-

Whole-Cell Patch-Clamp Configuration: The whole-cell configuration was used to record ionic currents flowing through the T-type calcium channels.

-

Voltage Protocols:

-

Resting State Protocol: To assess the effect of JZP385 on channels in the resting state, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure most channels are in the closed, resting state. Test pulses to a depolarized potential (e.g., -30 mV) were then applied to elicit channel opening.

-

Inactivated State Protocol: To enrich for the inactivated channel state, a pre-pulse to a depolarizing potential was applied to inactivate the channels before the test pulse. The potency of JZP385 was then determined on the remaining available current.

-

-

Data Analysis: Concentration-response curves were generated by applying increasing concentrations of JZP385 and measuring the corresponding inhibition of the T-type calcium current. IC50 values were calculated from these curves for both resting and inactivated state protocols. Steady-state inactivation curves were also generated with and without JZP385 to determine its effect on the voltage-dependence of inactivation.[1]

Below is a graphical representation of the experimental workflow for assessing the state-dependent inhibition of T-type calcium channels by JZP385.

Signaling Pathways

The therapeutic rationale for targeting T-type calcium channels in movement disorders like essential tremor lies in their role within key motor circuits. Pathological oscillations in the cerebello-thalamo-cortical (CTC) loop are considered a hallmark of essential tremor. T-type calcium channels, particularly CaV3.1 which is highly expressed in the thalamus, are crucial in generating the burst firing patterns that contribute to these pathological oscillations.

By modulating T-type calcium channels, JZP385 is hypothesized to dampen these aberrant rhythmic activities, thereby reducing tremor. The state-dependent nature of JZP385's action is particularly relevant here, as the sustained depolarizations and burst firing characteristic of the tremorgenic state would increase the proportion of T-channels in the inactivated state, making them more susceptible to inhibition by the compound.

The following diagram illustrates the central role of T-type calcium channels in the tremorgenic signaling pathway.

Conclusion

JZP385 (this compound) is a potent, state-dependent modulator of T-type calcium channels with high selectivity for all three CaV3 subtypes. Its preferential inhibition of channels in the inactivated state provides a targeted mechanism for normalizing the pathological neuronal activity underlying movement disorders such as essential tremor. Further elucidation of its selectivity profile through detailed quantitative analysis will continue to support its development as a novel therapeutic agent.

References

Suvecaltamide: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suvecaltamide (also known as JZP385, CX-8998, and MK-8998) is a novel, selective, state-dependent modulator of T-type calcium channels currently under investigation for the treatment of essential tremor and other neurological conditions. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of this compound. The information presented herein is intended to support researchers and drug development professionals in their understanding and potential application of this compound.

Chemical Structure and Properties

This compound is a phenylacetamide derivative with a chiral center. Its chemical identity is well-characterized by its IUPAC name, molecular formula, and other identifiers.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | 2-(4-isopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide |

| Molecular Formula | C₂₀H₂₃F₃N₂O₂ |

| Molecular Weight | 396.41 g/mol |

| CAS Number | 953778-58-0 |

| Chirality | (R)-enantiomer |

Below is a 2D representation of the chemical structure of this compound.

Preclinical pharmacology of Suvecaltamide

An In-depth Technical Guide to the Preclinical Pharmacology of Suvecaltamide

Introduction

This compound (also known as JZP385, CX-8998, and MK-8998) is an investigational, first-in-class, small molecule being developed for the treatment of neurological movement disorders.[1][2] It acts as a highly selective, state-dependent modulator of T-type calcium channels (CaV3).[3] These channels are critical regulators of neuronal excitability and are implicated in the pathophysiology of conditions characterized by pathological oscillatory activity, such as essential tremor (ET) and Parkinson's disease (PD) tremor.[4][5] Preclinical research has focused on elucidating its mechanism of action and validating its therapeutic potential in relevant animal models. This compound is currently being evaluated in clinical trials for tremor associated with Parkinson's disease.[6][7]

T-type calcium channels (CaV3), a family comprising three subtypes (CaV3.1, CaV3.2, and CaV3.3), are low-voltage-activated calcium channels that play a significant role in setting the oscillatory and bursting firing patterns of neurons.[4] They are highly expressed in brain regions, such as the thalamus, that are involved in generating the excessive rhythmicity observed in tremor disorders.[4]

This compound exerts its therapeutic effect by selectively modulating these channels. It preferentially binds to and stabilizes the inactivated state of the CaV3 channel.[4] This state-dependent inhibition means the drug is more active on channels in rapidly firing neurons, which are characteristic of pathological tremor, thereby reducing aberrant neuronal excitability and calcium influx without universally suppressing normal neuronal activity. In vitro studies have demonstrated that this compound inhibits all three CaV3 subtypes with low nanomolar potency and is significantly more selective for the inactivated channel state.[4]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound - Merck & Co - AdisInsight [adisinsight.springer.com]

- 3. Jazz Pharma Updates Phase 2b Trial of this compound (JZP385) in Essential Tremor [synapse.patsnap.com]

- 4. mdsabstracts.org [mdsabstracts.org]

- 5. mdsabstracts.org [mdsabstracts.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. neurologylive.com [neurologylive.com]

In Vitro Characterization of JZP385: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZP385 (suvecaltamide) is a novel, potent, and selective state-dependent modulator of T-type calcium channels. This document provides a comprehensive overview of the in vitro pharmacological characterization of JZP385, summarizing its mechanism of action, binding characteristics, and functional effects on Cav3 voltage-gated calcium channels. Detailed experimental methodologies and data are presented to support its profile as a promising therapeutic candidate.

Introduction

JZP385, also known as this compound and formerly as CX-8998, is an investigational small molecule drug in development for the treatment of essential tremor and Parkinson's disease tremor.[1] Its therapeutic potential stems from its targeted modulation of T-type calcium channels (Cav3), which are known to play a crucial role in regulating neuronal excitability and oscillatory activity in brain circuits implicated in tremor pathophysiology. This guide details the in vitro studies that have defined the pharmacological profile of JZP385.

Mechanism of Action

JZP385 is a highly selective, state-dependent modulator of all three T-type calcium channel subtypes: Cav3.1, Cav3.2, and Cav3.3. Its primary mechanism involves preferentially binding to and stabilizing the inactivated state of the channel. This state-dependent inhibition allows JZP385 to selectively target hyperactive neurons, which are characteristic of pathological tremor, while having a lesser effect on neurons firing at a normal physiological rate. This targeted action is anticipated to lead to a more favorable clinical profile with a wider therapeutic window.

Signaling Pathway Diagram

Caption: Mechanism of action of JZP385 on T-type calcium channels.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for JZP385. While preclinical studies have established its low nanomolar potency, specific IC50 values for the resting and inactivated states of each Cav3 subtype are not publicly available at this time.

| Parameter | Cav3.1 | Cav3.2 | Cav3.3 | Reference |

| Potency | Low nM | Low nM | Low nM | |

| IC50 (Resting State) | Data not available | Data not available | Data not available | |

| IC50 (Inactivated State) | Data not available | Data not available | Data not available | |

| Selectivity (Inactivated vs. Resting) | 7- to 19-fold | 7- to 19-fold | 7- to 19-fold | |

| Effect on V½ of Inactivation | -6 to -18 mV hyperpolarizing shift | -6 to -18 mV hyperpolarizing shift | -6 to -18 mV hyperpolarizing shift |

Experimental Protocols

The in vitro characterization of JZP385 was primarily conducted using automated patch-clamp electrophysiology.

Cell Line and Channel Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells were used for these experiments.

-

Channel Expression: HEK293 cells were stably transfected to overexpress one of the three human T-type calcium channel subtypes: Cav3.1, Cav3.2, or Cav3.3.

Electrophysiology

-

Apparatus: A QPatch 48X automated patch clamp system (Sophion Bioscience A/S) was utilized for recording ionic currents.

-

Recording Configuration: Whole-cell patch-clamp recordings were performed.

-

Protocol for Assessing State Dependence:

-

Resting State: To assess the effect of JZP385 on the resting state of the channels, concentration-response curves were generated using voltage protocols that favor the channels being in the resting (closed) state before activation.

-

Inactivated State: To determine the potency of JZP385 on the inactivated state, voltage protocols were designed to enrich for channels in the inactivated state before the test pulse. This typically involves a depolarizing pre-pulse to inactivate the channels.

-

-

Protocol for Voltage-Dependent Inactivation:

-

Steady-state inactivation curves were generated for each Cav3 subtype in the presence and absence of JZP385.

-

Cells were held at a holding potential, and a series of conditioning pre-pulses of varying voltages were applied, followed by a test pulse to a constant voltage to measure the fraction of available channels.

-

The resulting data were fitted with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V½).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro characterization of JZP385.

Conclusion

The in vitro characterization of JZP385 demonstrates that it is a potent and selective modulator of T-type calcium channels with a distinct state-dependent mechanism of action. By preferentially inhibiting channels in the inactivated state, JZP385 is poised to selectively target pathological neuronal hyperactivity associated with tremor, potentially offering a significant therapeutic advantage. The data summarized in this guide provide a strong rationale for its continued clinical development. Further publication of detailed quantitative potency data will be valuable for the scientific community.

References

An In-depth Technical Guide to the Molecular Targets of Suvecaltamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvecaltamide (also known as JZP385 and CX-8998) is an investigational, first-in-class small molecule being developed for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as essential tremor and Parkinson's disease tremor.[1][2][3][4][5] It acts as a highly selective, state-dependent modulator of T-type calcium channels.[1][2][3][4] This guide provides a detailed overview of the molecular targets of this compound, presenting key preclinical data, experimental methodologies, and the relevant signaling pathways.

Primary Molecular Targets: T-Type Calcium Channels (CaV3)

The principal molecular targets of this compound are the low-voltage-activated T-type calcium channels (TTCCs), which are encoded by the CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3) genes.[1] These channels play a crucial role in regulating neuronal excitability and oscillatory behavior in the brain.[1] Their involvement in the pathophysiology of conditions like essential tremor makes them a compelling target for therapeutic intervention.[1]

Mechanism of Action

This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the T-type calcium channel.[1][2] This leads to a reduction in channel activity, particularly under conditions of neuronal hyperexcitability where a larger proportion of channels are in the inactivated state.[1] Preclinical studies have demonstrated that this compound inhibits all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1]

The signaling pathway below illustrates the role of T-type calcium channels in neuronal excitability and the inhibitory effect of this compound.

Quantitative Data

Preclinical characterization of this compound has provided semi-quantitative data on its potency and selectivity for the CaV3 channel subtypes. The data indicates that this compound is a potent inhibitor with low nanomolar (nM) potencies and exhibits significant selectivity for the inactivated state of the channels.[1]

| Parameter | CaV3.1 | CaV3.2 | CaV3.3 | Reference |

| Potency (IC₅₀) | Low nM | Low nM | Low nM | [1] |

| State Selectivity (Inactivated vs. Resting) | 7- to 19-fold more selective for the inactivated state | 7- to 19-fold more selective for the inactivated state | 7- to 19-fold more selective for the inactivated state | [1] |

| Shift in V₅₀ of Inactivation | -6 to -18 mV | -6 to -18 mV | -6 to -18 mV | [1] |

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the molecular targets of this compound.

In Vitro Electrophysiology: Automated Patch Clamp

The state-dependent inhibition of CaV3 channels by this compound was characterized using an automated patch-clamp system.[1]

Objective: To determine the potency and state-selectivity of this compound on human CaV3.1, CaV3.2, and CaV3.3 channels.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 channels.[1]

-

Apparatus: QPatch 48X automated patch clamp system.[1]

-

Recording Configuration: Whole-cell patch clamp.

-

Solutions:

-

Internal Solution (Pipette): Containing (in mM): 120 CsF, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

External Solution: Containing (in mM): 140 NaCl, 5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocols:

-

Resting State Protocol: From a holding potential of -100 mV, a test pulse to -30 mV is applied to elicit a current. This protocol favors the resting state of the channels.

-

Inactivated State Protocol: From a holding potential of -70 mV (a more depolarized potential to induce inactivation), a test pulse to -30 mV is applied.

-

Steady-State Inactivation Protocol: A series of conditioning pre-pulses of varying voltages are applied before a test pulse to determine the voltage-dependence of inactivation.

-

-

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the peak current. IC₅₀ values are calculated for both resting and inactivated states. The shift in the half-inactivation voltage (V₅₀) is determined from the steady-state inactivation curves.

The workflow for the automated patch-clamp experiment is depicted below.

In Vivo Efficacy: Harmaline-Induced Tremor Model

The anti-tremor effects of this compound were evaluated in a well-established animal model of essential tremor.[1]

Objective: To assess the in vivo efficacy of this compound in reducing tremor.

Methodology:

-

Animal Model: Male rats.[1]

-

Tremor Induction: Administration of harmaline (10–15 mg/kg, intraperitoneal), a tremorgenic alkaloid.[1]

-

Drug Administration: this compound administered orally at doses ranging from 0.1 to 10 mg/kg.[1]

-

Tremor Quantification: A piezoelectric sensor cage system is used to quantify the frequency (9–12 Hz) and magnitude of the tremor.[1]

-

Procedure:

-

Rats are acclimatized to the testing environment.

-

A baseline recording of motor activity is taken.

-

Harmaline is administered to induce tremor.

-

This compound or vehicle is administered either before (pre-treatment) or after (post-treatment) the onset of tremor.

-

Tremor is recorded for a specified duration.

-

-

Data Analysis: The tremor power is analyzed to determine the dose-dependent reduction in tremor severity by this compound compared to the vehicle control.

The logical relationship in the harmaline-induced tremor model is illustrated below.

References

- 1. mdsabstracts.org [mdsabstracts.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mdsabstracts.org [mdsabstracts.org]

- 4. mdpi.com [mdpi.com]

- 5. A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial of CX-8998, a Selective Modulator of the T-Type Calcium Channel in Inadequately Treated Moderate to Severe Essential Tremor: T-CALM Study Design and Methodology for Efficacy Endpoint and Digital Biomarker Selection - PMC [pmc.ncbi.nlm.nih.gov]

Suvecaltamide IUPAC name and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Suvecaltamide (also known as JZP385, MK-8998, and CX-8998), an investigational small molecule drug. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting a thorough resource for professionals in the field of drug development and neuroscience.

Chemical Properties and Identification

This compound is a novel compound with specific physicochemical characteristics that are crucial for its development as a therapeutic agent.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-propan-2-ylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide | [1] |

| Synonyms | JZP385, MK-8998, CX-8998 | [1][2][3] |

| CAS Number | 953778-58-0 | [1] |

| ChEMBL ID | CHEMBL1684950 | [3] |

| DrugBank ID | DB19139 | [2] |

| Physicochemical Property | Value | Source |

| Molecular Formula | C₂₀H₂₃F₃N₂O₂ | [1][3] |

| Molecular Weight | 380.41 g/mol | [1][2][3] |

| Monoisotopic Mass | 380.171162478 Da | [2] |

Mechanism of Action: T-Type Calcium Channel Modulation

This compound is a first-in-class, selective modulator of T-type calcium channels (CaV3).[4] These channels, including subtypes CaV3.1, CaV3.2, and CaV3.3, are low-voltage activated calcium channels that play a critical role in regulating neuronal excitability and oscillatory activity.[5][6] They are highly expressed in brain regions associated with the pathophysiology of movement disorders like essential tremor and Parkinson's disease.[5]

This compound's mechanism is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the CaV3 channels.[5] This action reduces the channels' activity, particularly under conditions of neuronal hyperexcitability that are thought to underlie tremor.[7] Preclinical studies have shown that this compound inhibits all three CaV3 subtypes with low nanomolar potency and is significantly more selective for the inactivated channel state.[5] This selective modulation of hyperexcitable neuronal firing, while sparing normal signaling, may contribute to a more favorable clinical profile.[7]

Experimental Protocols

The following sections detail key preclinical and clinical experimental methodologies used to characterize this compound.

Objective: To characterize the pharmacology of this compound on T-type calcium channel (CaV3) subtypes.[5]

Methodology:

-

Cell Lines: HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 were used.[5]

-

Electrophysiology: Whole-cell currents were recorded using a QPatch 48X automated patch clamp system.[5]

-

Experimental Conditions:

-

Analysis: The data was analyzed to determine the potency (IC₅₀) and state-dependence of this compound's inhibitory effects on each CaV3 subtype. This compound was found to hyperpolarize the midpoint of voltage-dependent channel inactivation by -6 to -18 mV for all subtypes.[5]

References

- 1. This compound | C20H23F3N2O2 | CID 24765479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Compound: this compound (CHEMBL1684950) - ChEMBL [ebi.ac.uk]

- 4. This compound - Merck & Co - AdisInsight [adisinsight.springer.com]

- 5. mdsabstracts.org [mdsabstracts.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound (JZP385) / Jazz, Merck (MSD) [delta.larvol.com]

Methodological & Application

Application Notes and Protocols for Suvecaltamide Patch Clamp Analysis in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvecaltamide (also known as JZP385, CX-8998, and NBI-921352) is an investigational drug being evaluated for the treatment of tremor associated with neurological disorders such as Parkinson's disease and essential tremor.[1][2] Its primary mechanism of action is the selective modulation of T-type calcium channels (CaV3).[3][4] These low-voltage activated calcium channels are crucial in regulating neuronal excitability and oscillatory activity, particularly in brain regions implicated in tremor pathophysiology.[3] this compound exhibits state-dependent inhibition of CaV3 channels, showing higher potency for the inactivated state, which may allow for targeted modulation of pathological neuronal firing while sparing normal signaling.[3][5]

These application notes provide a detailed protocol for the characterization of this compound's effects on T-type calcium channels (CaV3.1, CaV3.2, or CaV3.3) heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells using the whole-cell patch clamp technique.

Data Presentation

Table 1: Quantitative Electrophysiological Data for this compound

| Parameter | CaV3 Subtype | Value | Notes |

| Potency | CaV3.1, CaV3.2, CaV3.3 | Low nM | State-dependent inhibition |

| Selectivity | Inactivated vs. Resting State | 7- to 19-fold more selective for the inactivated state | - |

| Voltage-Dependent Inactivation | CaV3.1, CaV3.2, CaV3.3 | Hyperpolarizing shift of -6 to -18 mV | Relative to vehicle |

This data is based on preclinical characterization using automated patch clamp systems.[3]

Experimental Protocols

1. HEK293 Cell Culture and Transfection

This protocol is adapted from standard methods for culturing and transfecting HEK293 cells for patch clamp electrophysiology.[6][7][8]

-

Cell Culture:

-

Transfection:

-

The day before transfection, plate HEK293 cells in 35 mm dishes to achieve 70% confluency on the day of transfection.[6]

-

Co-transfect cells with a plasmid encoding the desired human CaV3 subtype (CaV3.1, CaV3.2, or CaV3.3) and a fluorescent reporter plasmid (e.g., eGFP) to identify transfected cells. Use a suitable transfection reagent according to the manufacturer's protocol.[6]

-

Twenty-four hours post-transfection, wash the cells with DPBS, detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA or Accutase), and re-plate them at a lower density onto glass coverslips suitable for recording.[6][8] This ensures that cells are isolated for patch clamping.[10]

-

Allow cells to attach and recover for at least a few hours at 37°C before transferring to 28°C for further incubation, which can enhance ion channel expression.[7] Recordings are typically performed 48 hours after the initial transfection.[6][11]

-

2. Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the procedure for recording T-type calcium channel currents and assessing the effect of this compound.

-

Solutions and Reagents:

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, and 20 TEA-Cl. Adjust pH to 7.3 with NaOH and osmolarity to ~320 mOsm with sucrose.[11] The use of BaCl2 (e.g., 5-20 mM) instead of CaCl2 can also be employed to increase current amplitude and reduce calcium-dependent inactivation.[12]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, and 5 CsOH. Adjust pH to 7.3 with CsOH and osmolarity to ~320 mOsm with sucrose.[11] Cesium and TEA are used to block potassium currents.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.

-

-

Recording Procedure:

-

Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.[13]

-

Identify transfected cells by their fluorescence.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.[9]

-

Approach a selected cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).[13]

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to equilibrate with the pipette solution for at least 5 minutes before starting recordings.[6] Compensate for series resistance (80-90%).[6]

-

-

Voltage Protocols:

-

Dose-Response Protocol:

-

Hold the cell at a potential of -80 mV.[11]

-

Apply a conditioning pulse to -120 mV for 200 ms to ensure channels are in a resting state.[11]

-

Elicit T-type calcium currents with a 20 ms depolarizing step to 0 mV.[11]

-

Apply increasing concentrations of this compound to the bath and incubate for at least 2 minutes at the holding potential before applying the voltage protocol.[11] This will allow for the generation of a dose-response curve and calculation of the IC50 value.

-

-

State-Dependence Protocol (Steady-State Inactivation):

-

To determine the voltage-dependence of inactivation, hold the cell at various conditioning potentials (e.g., from -120 mV to -50 mV in 10 mV increments) for several seconds.

-

Follow each conditioning pulse with a test pulse to the potential of maximal current activation (e.g., -30 mV for T-type channels) to measure the fraction of available channels.

-

Repeat this protocol in the absence and presence of this compound to assess its effect on the steady-state inactivation curve. A hyperpolarizing shift in the curve indicates preferential binding to the inactivated state.[3]

-

-

Visualizations

Diagram 1: Experimental Workflow for this compound Patch Clamp Protocol

Caption: Workflow for characterizing this compound effects on CaV3 channels in HEK293 cells.

Diagram 2: Signaling Pathway of this compound Action

Caption: Mechanism of this compound's state-dependent inhibition of CaV3 channels.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdsabstracts.org [mdsabstracts.org]

- 4. Jazz Pharma Updates Phase 2b Trial of this compound (JZP385) in Essential Tremor [synapse.patsnap.com]

- 5. This compound (JZP385) News - LARVOL Sigma [sigma.larvol.com]

- 6. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]

- 7. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]

- 8. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bsys.ch [bsys.ch]

- 10. researchgate.net [researchgate.net]

- 11. 2.2 Automated whole-cell patch-clamp electrophysiology [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Harmaline-Induced Tremor Model for Preclinical Evaluation of Suvecaltamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Essential tremor (ET) is a prevalent neurological movement disorder, and the development of effective therapeutics is a significant area of research. The harmaline-induced tremor model in rodents is a widely utilized preclinical model that mimics the phenomenological characteristics of ET, providing a valuable tool for screening and evaluating novel therapeutic agents.[1][2] Harmaline, a β-carboline alkaloid, induces a rapid onset, high-frequency tremor by targeting the olivocerebellar system.[1][3] This document provides detailed application notes and protocols for utilizing the harmaline-induced tremor model in the preclinical assessment of Suvecaltamide (JZP385), an investigational drug for essential tremor.

Mechanism of Action: Harmaline and this compound

Harmaline induces tremor by acting on the inferior olivary nucleus (ION) in the brainstem.[3][4] It enhances the rhythmic and synchronous firing of neurons in the ION, which is then transmitted through climbing fibers to the cerebellum.[3][5] This aberrant signaling disrupts the normal function of the cerebello-thalamo-cortical pathway, leading to the characteristic action tremor.[5] A key player in the generation of these rhythmic discharges in the ION is the T-type calcium channel.[3][5]

This compound is a selective modulator of T-type calcium channels (Cav3).[6][7] It acts by preferentially binding to and stabilizing the inactivated state of these channels, thereby reducing their activity.[6][7] By targeting the underlying mechanism of neuronal hyperexcitability in the olivocerebellar circuit, this compound has been investigated for its potential to alleviate tremor.[7] Although a recent Phase 2b trial in essential tremor did not meet its primary endpoint, numeric improvements were observed, and the drug is still under investigation for Parkinson's disease tremor.[6][8][9][10][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in harmaline-induced tremor and a typical experimental workflow for testing this compound.

Caption: Signaling pathway of harmaline-induced tremor and this compound's mechanism of action.

Caption: Experimental workflow for evaluating this compound in the harmaline-induced tremor model.

Experimental Protocols

1. Animal Models:

-

Species: Male ICR mice or Wistar rats are commonly used.[4][7] Swine have also been established as a large animal model.[12][13]

-

Housing: Animals should be group-housed and allowed to acclimate to the experimental room for at least one hour prior to testing.[4]

2. Harmaline-Induced Tremor Protocol:

-

Harmaline Preparation: Prepare a solution of harmaline hydrochloride in sterile saline.

-

Dosage and Administration:

-

Tremor Onset and Duration: Tremor typically appears within minutes of injection and can be maintained for over 2 hours, depending on the dose and animal model.[12] The tremor frequency is generally in the range of 10-16 Hz.[12][14]

3. This compound Administration Protocol:

-

This compound Preparation: Formulate this compound for oral administration (e.g., in a suitable vehicle like a suspension).

-

Dosage and Administration: In preclinical rat studies, this compound has been tested at doses ranging from 0.1 to 10 mg/kg, administered orally.[7]

-

Pre-treatment Time: this compound or vehicle is typically administered 20-60 minutes prior to the harmaline injection.[4][7]

4. Tremor Quantification:

-

Methodology:

-

Data Acquisition: Record the motor activity for a defined period following harmaline administration (e.g., 8-20 minutes).[2][4]

-

Data Analysis:

-

Perform spectral analysis on the recorded motion data.

-

Quantify the power of the tremor within the specific frequency bandwidth (e.g., 10-16 Hz for mice, 8-12 Hz for rats).[2]

-

To reduce variability, it is recommended to normalize the tremor power to the total motion power over a wider frequency range.[2][3]

-

Quantitative Data Presentation

The following tables summarize representative quantitative data for the harmaline-induced tremor model and the efficacy of this compound.

Table 1: Harmaline-Induced Tremor Model Parameters

| Parameter | Mice | Rats | Swine |

| Harmaline Dose | 20-30 mg/kg (SC/IP)[4] | 10-20 mg/kg (SC/IP)[3] | 2.5-6.0 mg/kg (IV)[13] |

| Tremor Frequency | 11-14 Hz[4] | 8-12 Hz[2] | 10-16 Hz[12] |

| Tremor Onset | Within minutes | Within minutes | Immediate (IV)[12] |

| Tremor Duration | Dose-dependent | Dose-dependent | Over 2 hours[12] |

Table 2: Preclinical Efficacy of this compound in the Rat Harmaline-Induced Tremor Model

| This compound Dose (Oral) | Tremor Inhibition |

| 0.1 mg/kg | Not specified |

| ≥ 1 mg/kg | Robust, dose-dependent reduction[7] |

| 10 mg/kg | Significant reduction[7] |

Note: The plasma concentrations of this compound that were effective in reducing tremor in rats were consistent with those projected to be therapeutic in humans.[7]

Conclusion

The harmaline-induced tremor model serves as a valuable and established preclinical tool for the initial screening and characterization of anti-tremor therapeutics. Its robust and reproducible tremor phenotype, coupled with a well-understood underlying mechanism involving the olivocerebellar circuitry and T-type calcium channels, makes it particularly relevant for testing compounds like this compound. The detailed protocols and data presented in these application notes provide a framework for researchers to effectively utilize this model in the development of novel treatments for essential tremor and other tremor-related disorders.

References

- 1. Rodent models of tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychogenics.com [psychogenics.com]

- 5. researchgate.net [researchgate.net]

- 6. Jazz Pharmaceuticals’ essential tremor drug falls flat in Phase IIb trial [clinicaltrialsarena.com]

- 7. mdsabstracts.org [mdsabstracts.org]

- 8. neurologylive.com [neurologylive.com]

- 9. Jazz’s this compound Fails In Tremor Trial, But Parkinson’s Study Continues [insights.citeline.com]

- 10. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational this compound (JZP385) in Essential Tremor | Jazz Pharmaceuticals plc [investor.jazzpharma.com]

- 11. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational this compound (JZP385) in Essential Tremor [prnewswire.com]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. Development of Harmaline-induced Tremor in a Swine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

Application Notes and Protocols for In Vivo Administration of Suvecaltamide in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvecaltamide (also known as JZP385 or CX-8998) is an investigational, selective, state-dependent modulator of T-type calcium channels (CaV3).[1] These low-voltage-activated calcium channels are implicated in the pathophysiology of various neurological disorders characterized by neuronal hyperexcitability and pathological oscillations. In preclinical rodent models, this compound has been primarily evaluated for its potential to treat essential tremor.[1] Clinical trials are also exploring its efficacy in Parkinson's disease tremor.[2][3][4] These application notes provide a summary of the available data and protocols for the in vivo administration of this compound in rodent models based on publicly available preclinical studies.

Mechanism of Action

This compound selectively modulates all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] It exhibits a state-dependent mechanism, showing a higher affinity for the inactivated state of the channel.[1] This preferential binding stabilizes the channel in a non-conducting conformation, thereby reducing the excessive neuronal firing and oscillatory activity that underlie tremor.[1][2]

Two active metabolites of this compound, M01 (JZZ05000034) and M02 (JZZ05000035), have been identified and also contribute to the overall efficacy. These metabolites demonstrate more sustained concentrations in both plasma and brain compared to the parent compound.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Rodent Model for Essential Tremor: Harmaline-Induced Tremor

The most described preclinical model for evaluating this compound's anti-tremor activity is the harmaline-induced tremor model in male rats.[1] Harmaline, a beta-carboline alkaloid, induces a robust and consistent tremor that pharmacologically resembles essential tremor.

Efficacy Data

This compound has been shown to dose-dependently reduce harmaline-induced tremor in rats when administered orally.[1] Robust inhibition of tremor is observed at doses of 1 mg/kg and higher.[1]

| Parameter | Finding | Citation |

| Animal Model | Male Rats | [1] |

| Tremor Induction | Harmaline (10-15 mg/kg, intraperitoneal) | [1] |

| Drug Administration | This compound (0.1-10 mg/kg, oral) | [1] |

| Efficacious Dose | Robust tremor inhibition observed at ≥1 mg/kg. | [1] |

| Active Metabolites | M01 and M02 contribute to efficacy with more sustained plasma and brain concentrations than this compound. | [2] |

| Pharmacokinetics | This compound concentrations peak early and then decrease following oral administration. | [2] |

| Plasma Concentrations | Effective plasma concentrations in rats are consistent with those projected for therapeutic doses in humans. | [1] |

Experimental Protocol: Harmaline-Induced Tremor in Rats

This protocol is a synthesized methodology based on available preclinical data.[1]

1. Animals:

-

Species: Male Sprague-Dawley or Wistar rats.

-

Group Size: n=8-24 per group is suggested to achieve statistical power.[1]

2. Materials:

-

This compound

-

Vehicle for oral formulation (Note: The specific vehicle used in published studies is not publicly available. A common vehicle for oral gavage in rodents, such as 0.5% carboxymethyl cellulose (CMC) in water, could be considered, but vehicle scouting is recommended.)

-

Harmaline hydrochloride

-

Sterile saline (0.9% NaCl)

-

Oral gavage needles

-

Syringes and needles for intraperitoneal (IP) injection

-

Piezoelectric sensor cage system for tremor quantification (e.g., Signal Solutions)[1]

3. Experimental Procedure:

-

Acclimation: Allow animals to acclimate to the piezoelectric sensor cages before the start of the experiment.

-

Baseline Recording: Record baseline motor activity for a defined period (e.g., 20-30 minutes) to establish a stable baseline.

-

This compound Administration (Prophylactic):

-

Prepare a solution/suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1, 3, 10 mg/kg).

-

Administer this compound or vehicle orally (p.o.) via gavage.

-

-

Harmaline Administration:

-

Prepare a fresh solution of harmaline in sterile saline.

-

60 minutes after this compound/vehicle administration, administer harmaline (10-15 mg/kg) via intraperitoneal (IP) injection.

-

-

This compound Administration (Therapeutic):

-

Alternatively, to test the suppressive effect on existing tremor, administer harmaline first.

-

Once tremor is established (typically within 10 minutes), administer this compound or vehicle orally.

-

-

Tremor Quantification:

-

Immediately after harmaline injection (or this compound administration in the therapeutic protocol), begin recording tremor activity using the piezoelectric sensor system.

-

Continue recording for a sustained period, for example, up to 4 hours.[2]

-

-

Data Analysis:

-

Analyze the piezoelectric signal data.

-

Apply a Fast Fourier Transform (FFT) to determine the power spectrum of the motion.

-

Quantify the tremor by measuring the power within the 9-12 Hz frequency band, which corresponds to harmaline-induced tremor in rats.[1]

-

Normalize the tremor power to the total motion power to reduce variability.

-

Compare the tremor power in this compound-treated groups to the vehicle-treated control group.

-

Experimental Workflow Diagram

Caption: Prophylactic harmaline-induced tremor workflow.

Application in Parkinson's Disease Rodent Models

While this compound is undergoing clinical investigation for tremor associated with Parkinson's disease,[4] publicly available preclinical data on its use in specific rodent models of Parkinson's disease (e.g., 6-OHDA, MPTP, or genetic models) were not identified in the conducted searches. Researchers interested in this area would need to adapt the harmaline-induced tremor protocol to a relevant Parkinson's model, assessing tremor as a primary endpoint.

Disclaimer: This document is intended for informational purposes for research professionals. The protocols described are synthesized from publicly available abstracts and may require optimization. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare. The oral vehicle for this compound was not specified in the source literature and should be determined by the investigating researcher.

References

Application Note: Quantification of Suvecaltamide in Human Plasma by LC-MS/MS

Abstract

This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Suvecaltamide in human plasma. The described protocol is based on established principles of bioanalytical method development and validation for small molecules and serves as a template for researchers engaged in the pharmacokinetic analysis of this compound. The method utilizes protein precipitation for sample preparation and a reversed-phase chromatographic separation with tandem mass spectrometric detection. This document provides a comprehensive workflow, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as JZP385) is an investigational drug that acts as a highly selective and state-dependent modulator of T-type calcium channels (Caᵥ3). These channels are implicated in the control of muscle movement by the brain. This compound is currently under investigation for the treatment of essential tremor and Parkinson's disease tremor. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall clinical development.

This document outlines a robust and reproducible LC-MS/MS method for the determination of this compound in human plasma. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters. Representative data on linearity, accuracy, precision, and recovery are presented to demonstrate the expected performance of such a method.

Experimental

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

96-well plates

-

Pipettes and tips

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of this compound and its SIL-IS in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

-

Spiking Solutions: Spike the working standard solutions into blank human plasma to prepare calibration curve (CC) standards and quality control (QC) samples at various concentrations.

Plasma Sample Preparation (Protein Precipitation)

-

Allow frozen plasma samples, CC standards, and QC samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the SIL-IS.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 4.0 | 10 |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be determined by infusion of the analyte and IS. A hypothetical transition is provided in Table 2. |

Table 2: Hypothetical MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound | [M+H]⁺ | Fragment 1 | 100 |

| This compound-d4 (IS) | [M+H]⁺ | Fragment 2 | 100 |

Data and Results

The following tables present representative quantitative data that would be expected from a validated bioanalytical method for this compound.

Table 3: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | r² |

| This compound | 0.1 - 100 | Linear, 1/x² | >0.995 |

Table 4: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.1 | 95 - 105 | < 15 | 95 - 105 | < 15 |

| Low | 0.3 | 90 - 110 | < 15 | 90 - 110 | < 15 |

| Mid | 10 | 90 - 110 | < 15 | 90 - 110 | < 15 |

| High | 80 | 90 - 110 | < 15 | 90 - 110 | < 15 |

LLOQ: Lower Limit of Quantification

Table 5: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | > 85 | 90 - 110 |

| High | 80 | > 85 | 90 - 110 |

Visualizations

Caption: Hypothetical signaling pathway of this compound.

Application Notes and Protocols for Cell-Based Assays of T-Type Calcium Channel Modulators

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for cell-based assays designed to identify and characterize modulators of T-type calcium channels. T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) are low-voltage activated channels that play crucial roles in a variety of physiological processes and have been implicated in numerous pathological conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias.[1][2][3] The unique biophysical properties of these channels, particularly their inactivation at typical cell line resting membrane potentials, present challenges for the development of robust high-throughput screening (HTS) assays.[1][4][5][6][7]

These notes detail fluorescence-based HTS assays and automated electrophysiology methods, offering comprehensive protocols and data presentation guidelines to facilitate the discovery of novel T-type calcium channel modulators.

Introduction to T-Type Calcium Channels and Assay Strategies

T-type calcium channels are key regulators of cellular excitability and intracellular calcium signaling.[3] Their dysfunction is linked to a range of disorders, making them attractive therapeutic targets.[2][3] The primary challenge in designing cell-based assays for these channels is their tendency to be in an inactivated state at the relatively depolarized resting membrane potentials of commonly used cell lines (around -25 mV).[4][6][7] To overcome this, assay strategies often involve manipulating the cell membrane potential to a more hyperpolarized state, thereby making the channels available for activation.

Two main strategies are employed:

-

Pharmacological Manipulation: Using agents like gramicidin to clamp the membrane potential at a hyperpolarized level.[1][5]

-

Genetic Manipulation: Co-expression of a potassium channel, such as Kir2.3, to drive the resting membrane potential to a more negative value (around -70 mV).[4][6][7]

Quantitative Data for T-Type Calcium Channel Modulators

The following tables summarize the pharmacological and biophysical properties of commonly studied T-type calcium channel modulators and the characteristics of the different channel subtypes.

Table 1: Pharmacological Properties of Selected T-Type Calcium Channel Inhibitors

| Compound | Target Subtype(s) | IC50 (µM) | Assay Type | Reference |

| Mibefradil | Pan (Cav3.1, 3.2, 3.3) | ~1-2 | Electrophysiology | [8] |

| NNC-55-0396 | Pan (Cav3.1, 3.2, 3.3) | ~0.5-1 | Electrophysiology | [8] |

| TTA-A2 | Pan (Cav3.1, 3.2, 3.3) | ~0.1-1 | Fluorescence & Electrophysiology | [6] |

| Zonisamide | T-type channels | Not specified | Multiple | [9] |

| AMB-CHMINACA | Cav3.2 > Cav3.1/3.3 | 0.74 (Cav3.2) | Electrophysiology | [10] |

| MDMB-CHMICA | Cav3.2 > Cav3.1/3.3 | 1.5 (Cav3.2) | Electrophysiology | [10] |

Table 2: Biophysical Properties of Human T-Type Calcium Channel Subtypes

| Property | Cav3.1 | Cav3.2 | Cav3.3 | Reference |

| V1/2 Activation (mV) | -48.76 | -47.96 | -39.53 | [11] |

| V1/2 Inactivation (mV) | -76.3 | -75.8 | -68.9 | [11] |

| Activation Kinetics | Fast | Intermediate | Slow | [11] |

| Inactivation Kinetics | Fast | Intermediate | Slow | [11] |

Experimental Protocols

Fluorescence-Based High-Throughput Screening (HTS) Assay

This protocol is designed for a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR) to identify modulators of T-type calcium channels.[1][4][5][6][12] It incorporates the co-expression of the Kir2.3 potassium channel to maintain the T-type channels in a resting, activatable state.[4][6][7]

Workflow Diagram:

Caption: Workflow for a fluorescence-based HTS assay.

Materials:

-

HEK293 cells stably co-expressing a human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) and the Kir2.3 potassium channel.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Black, clear-bottom 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP6s-CAAX).[4]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Test compounds and control modulators (e.g., TTA-A2 as an inhibitor).

-

Depolarizing stimulus: KCl solution.

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

-

Cell Plating: a. Culture the HEK293 cells expressing the desired T-type channel and Kir2.3. b. On the day before the assay, seed the cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. c. Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Dye Loading: a. Prepare the calcium indicator loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstitution in DMSO and then dilution in assay buffer. b. Remove the culture medium from the cell plates and add the dye-loading solution to each well. c. Incubate the plates at 37°C for 30-60 minutes. d. After incubation, wash the cells with assay buffer to remove excess dye.

-

Compound Addition: a. Prepare serial dilutions of test compounds and controls in assay buffer. b. Add the diluted compounds to the appropriate wells of the cell plate. Include wells with vehicle control (e.g., DMSO). c. Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes).

-

Fluorescence Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Program the instrument to first measure the baseline fluorescence for a short period. c. The instrument will then add the depolarizing KCl solution to all wells to activate the T-type calcium channels. d. Immediately after KCl addition, the instrument will continuously measure the change in fluorescence intensity over time.

-

Data Analysis: a. The response is typically quantified as the peak fluorescence intensity or the area under the curve after the addition of the stimulus. b. For inhibitors, the percentage of inhibition is calculated relative to the vehicle control. c. For activators, the percentage of activation is calculated. d. Dose-response curves are generated by plotting the percentage of inhibition or activation against the compound concentration, and IC50 or EC50 values are determined.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput alternative to conventional manual patch-clamp for secondary screening and more detailed mechanistic studies.[12][13][14][15]

Workflow Diagram:

Caption: Workflow for automated patch-clamp electrophysiology.

Materials:

-

HEK293 cells expressing the T-type calcium channel of interest.

-

Automated patch-clamp system (e.g., IonWorks, Patchliner, or similar).

-

Specific consumables for the instrument (e.g., patch plates or chips).

-

Intracellular solution (typically containing Cs+ to block K+ currents).

-

Extracellular solution (containing Ba2+ or Ca2+ as the charge carrier).

-

Test compounds and controls.

Protocol:

-

Cell Preparation: a. Harvest the cells and prepare a single-cell suspension at the optimal density recommended for the specific automated patch-clamp system.

-

Solution Preparation: a. Prepare fresh intracellular and extracellular solutions. The exact composition will depend on the specific experimental goals but should be designed to isolate T-type calcium channel currents. b. Prepare serial dilutions of the test compounds in the extracellular solution.

-

Instrument Setup and Run: a. Prime the instrument with the appropriate solutions. b. Load the cell suspension, intracellular solution, extracellular solutions, and compound plates into the instrument. c. Initiate the automated experimental run. The instrument will perform the following steps for each well/cell: i. Cell trapping and sealing. ii. Whole-cell access. iii. Application of a voltage protocol to measure baseline T-type currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state, followed by a depolarizing step to activate the channels. iv. Application of the test compound. v. Application of the same voltage protocol to measure the effect of the compound on the T-type currents.

-

Data Analysis: a. The software accompanying the instrument will typically perform initial data analysis, such as measuring peak current amplitude. b. Calculate the percentage of inhibition or potentiation of the current by the compound. c. Generate dose-response curves and calculate IC50 or EC50 values. d. More advanced analyses can be performed to investigate the mechanism of action, such as effects on voltage-dependence of activation and inactivation or use-dependent block.

Signaling Pathways and Screening Cascade

T-Type Calcium Channel Signaling Pathway:

T-type calcium channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane.[3] This influx of Ca2+ can lead to a variety of downstream cellular responses.

Caption: Simplified signaling pathway of T-type calcium channels.

Screening Cascade for T-Type Channel Modulators:

A typical drug discovery project for T-type calcium channel modulators follows a hierarchical screening cascade to efficiently identify and validate promising compounds.

Caption: A typical screening cascade for T-type channel modulators.

References

- 1. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. | Broad Institute [broadinstitute.org]

- 8. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Validation of high throughput screening assays against three subtypes of Ca(v)3 T-type channels using molecular and pharmacologic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cellmicrosystems.com [cellmicrosystems.com]

- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suvecaltamide in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of suvecaltamide, a selective T-type calcium (CaV3) channel modulator. The information is compiled from various preclinical studies investigating its efficacy in animal models of tremor.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: this compound Dosage and Administration in a Rat Model of Essential Tremor

| Parameter | Value | Reference |

| Animal Model | Male Rats | [1] |

| Inducing Agent | Harmaline | [1][2] |

| Harmaline Dosage | 10-15 mg/kg | [1][2] |

| Harmaline Route | Intraperitoneal (i.p.) | [1][2] |

| This compound Dosage | 0.1 - 10 mg/kg | [1] |

| This compound Route | Oral (p.o.) | [1] |

| Administration | Pre- or Post-harmaline administration | [1] |

| Efficacious Dose | ≥1 mg/kg showed robust tremor inhibition | [1][2] |

Table 2: In Vitro Characterization of this compound

| Parameter | Details | Reference |

| Cell Line | HEK293 cells stably overexpressing human CaV3.1, 3.2, or 3.3 | [1] |

| Methodology | Automated patch clamp system (QPatch 48X) | [1] |

| Key Finding | This compound inhibited all CaV3 subtypes in a concentration- and state-dependent manner with low nanomolar potencies. It was 7- to 19-fold more selective for the inactivated CaV3 channel state. | [1] |

Signaling Pathway and Mechanism of Action

This compound is a selective modulator of T-type calcium channels (CaV3). These channels are crucial in regulating neuronal excitability and are implicated in the pathological oscillations observed in conditions like essential tremor. This compound acts by preferentially binding to and stabilizing the inactivated state of CaV3 channels, thereby reducing the excessive neuronal rhythmicity that leads to tremors.[1][2]

Figure 1: Mechanism of action of this compound.

Experimental Protocols

In Vivo Harmaline-Induced Tremor Model in Rats

This protocol describes the induction of tremor in rats using harmaline to evaluate the anti-tremor efficacy of this compound.

Materials:

-

Male Wistar rats (80-100 g)[3]

-

This compound

-

Harmaline HCl (Sigma)[4]

-

Vehicle for this compound (e.g., 1% Tween 80 in 0.5% Methocel)[5]

-

Saline

-

Oral gavage needles

-

Intraperitoneal (i.p.) injection needles and syringes

-

Piezoelectric sensor cage system (e.g., Signal Solutions) or a force plate actimeter[1][6]

Procedure:

-

Animal Acclimatization: Allow rats to acclimate to the housing facilities and handling procedures for at least one week before the experiment.

-

Baseline Measurement: Place individual rats in the piezoelectric sensor cage and allow for a 10-minute habituation period. Record baseline motor activity for a 20-minute epoch.[4]

-

This compound/Vehicle Administration:

-

Pre-treatment protocol: Administer this compound (0.1-10 mg/kg) or vehicle orally (p.o.) to the rats.

-

Post-treatment protocol: Proceed with harmaline injection first (Step 4).

-

-

Tremor Induction:

-

Administer harmaline (10-15 mg/kg, i.p.) to induce tremor.[1][2] Tremor typically appears within 10 minutes.[4]

-

For the post-treatment protocol, administer this compound (0.1-10 mg/kg, p.o.) or vehicle after the onset of harmaline-induced tremor. One study administered this compound 1 hour after harmaline.[2]

-

-

Tremor Quantification:

-

Data Analysis:

-

Use spectral analysis to quantify the power of movements within the tremor frequency band (typically 8-12 Hz for rats).[4]

-

Calculate the motion power percentage (MPP) by dividing the power in the tremor frequency band by the total power over the full motion spectrum (e.g., 0-15 Hz).[4]

-

Compare the MPP between this compound-treated and vehicle-treated groups to determine the efficacy of the compound in reducing tremor.

-

Figure 2: Workflow for the harmaline-induced tremor model.

In Vitro CaV3 Channel Activity Assay

This protocol outlines the use of an automated patch clamp system to assess the effect of this compound on T-type calcium channels.

Materials:

-

HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels[1]

-

Cell culture medium appropriate for HEK293 cells

-

Automated patch clamp system (e.g., QPatch)[1]

-

Planar patch chips (QPlates)[7]

-

External and internal Ringer's solutions

-

This compound stock solution and serial dilutions

Procedure:

-

Cell Preparation:

-

Culture the specific HEK293-CaV3 cell line under standard conditions.

-

Prior to the experiment, harvest the cells and prepare a single-cell suspension in the external Ringer's solution for use in the QPatch system.[8]

-

-

QPatch System Setup:

-

Prime the QPatch system and the QPlate with the appropriate external and internal solutions according to the manufacturer's instructions.

-

Load the cell suspension into the system. The QPatch will automatically handle cell capture, sealing, and whole-cell formation.[7]

-

-

Electrophysiological Recording:

-

Compound Application:

-

Apply vehicle control followed by increasing concentrations of this compound to the cells.

-

Record the CaV3 channel currents at each concentration to generate concentration-response curves.

-

-

Data Analysis:

-

Analyze the recorded currents using the QPatch analysis software.

-

Calculate the IC50 values for this compound on each CaV3 subtype.

-

Generate steady-state inactivation curves in the presence and absence of this compound to determine its effect on the voltage-dependence of inactivation.[1]

-

References

- 1. mdsabstracts.org [mdsabstracts.org]

- 2. mdsabstracts.org [mdsabstracts.org]

- 3. Riluzole Ameliorates Harmaline-induced Tremor in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Reversal of Bortezomib-Induced Neurotoxicity by this compound, a Selective T-Type Ca-Channel Modulator, in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sophion.com [sophion.com]

Application Note: High-Throughput Screening of Suvecaltamide Using Automated Patch Clamp Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Suvecaltamide (formerly JZP385) is an investigational drug that acts as a selective, state-dependent modulator of T-type calcium channels (CaV3).[1][2][3] These channels are implicated in the pathophysiology of neurological disorders such as essential tremor and Parkinson's disease.[1][4][5][6] As a therapeutic candidate, the characterization of its interaction with CaV3 channels is crucial. Automated patch clamp (APC) systems offer a high-throughput and reliable method for screening and characterizing compounds like this compound that target ion channels.[7][8][9][10][11] This application note provides a detailed protocol for screening this compound against the three subtypes of human T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) using an automated patch clamp system.

Signaling Pathway of T-type Calcium Channels

T-type calcium channels are low-voltage activated channels that play a role in regulating neuronal excitability and oscillatory activity.[12] Their dysfunction can lead to pathological neuronal firing patterns associated with tremors. This compound is designed to modulate the activity of these channels, preferentially binding to and stabilizing the inactivated state of the channel, thereby reducing excessive neuronal firing.[2][12]

Experimental Workflow for this compound Screening

The following diagram outlines the typical workflow for screening this compound using an automated patch clamp system. The process begins with the preparation of cells expressing the target ion channels and culminates in data analysis to determine the compound's potency and mechanism of action.

Detailed Experimental Protocols

1. Cell Line and Culture:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Preparation for Automated Patch Clamp:

-

Aspirate the culture medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Detach the cells using a non-enzymatic cell dissociation solution to ensure the integrity of the ion channels.

-

Resuspend the cells in an extracellular solution (see below) and centrifuge at a low speed.

-

Resuspend the cell pellet in the extracellular solution to achieve a final concentration of approximately 1-5 x 10^6 cells/mL.

-

Ensure a single-cell suspension by gentle trituration.

3. Solutions:

-

Intracellular Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

Compound Plates: Prepare serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations for the concentration-response curve. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

4. Automated Patch Clamp Protocol:

-

Prime the automated patch clamp system with the intracellular and extracellular solutions.

-